4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate
Overview
Description
4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate is an organic compound that belongs to the class of dihydropyrans. Dihydropyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. This compound is characterized by the presence of two ester groups attached to the pyran ring, along with ethyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst to form the dihydropyran ring. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylic acid.
Reduction: Formation of 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-diol.
Substitution: Formation of various substituted dihydropyran derivatives.
Scientific Research Applications
4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic reactions.
Interacting with receptors: Modulating receptor activity and signal transduction pathways.
Altering cellular processes: Affecting cellular metabolism and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylic acid
- 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-diol
- 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxamide
Uniqueness
4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate is unique due to its specific ester functional groups and the presence of both ethyl and methyl substituents
Properties
IUPAC Name |
4-O'-ethyl 4-O-methyl oxane-4,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-15-9(12)10(8(11)13-2)4-6-14-7-5-10/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPPWDCYVXXXBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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